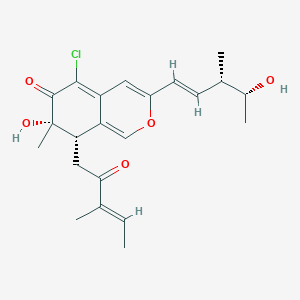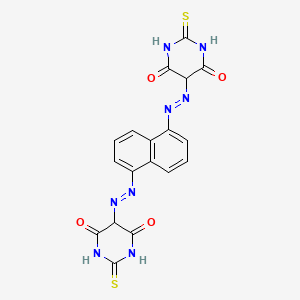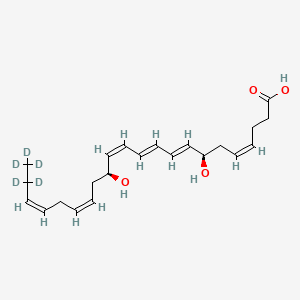
Maresin 1-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maresin 1-d5 is a deuterium-labeled analog of Maresin 1, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue regeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Maresin 1-d5 is synthesized through the deuteration of Maresin 1. The process involves the incorporation of deuterium atoms into the Maresin 1 molecule, typically using deuterated reagents and solvents under controlled conditions. The synthesis begins with docosahexaenoic acid, which undergoes enzymatic conversion by human macrophages to produce Maresin 1. The deuteration step is then carried out to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of docosahexaenoic acid followed by deuteration. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Maresin 1-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential modifications for therapeutic applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidative stability of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction potential of the compound.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are analyzed to understand the compound’s chemical behavior and potential therapeutic applications .
Applications De Recherche Scientifique
Maresin 1-d5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolic pathways and mechanisms of action of Maresin 1.
Biology: Employed in research to investigate the role of Maresin 1 in resolving inflammation and promoting tissue regeneration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and pro-resolving lipid mediators
Mécanisme D'action
Maresin 1-d5 exerts its effects by interacting with specific molecular targets and pathways involved in the resolution of inflammation. The compound stimulates intracellular calcium signaling and secretion, leading to the activation of anti-inflammatory pathways. It also promotes the polarization of macrophages towards an anti-inflammatory phenotype and enhances the clearance of apoptotic cells and debris, thereby facilitating tissue regeneration and homeostasis .
Comparaison Avec Des Composés Similaires
Maresin 1-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Maresin 1: The non-deuterated form of this compound, known for its anti-inflammatory and pro-resolving properties.
Resolvin E1: Another specialized pro-resolving lipid mediator derived from eicosapentaenoic acid, with similar anti-inflammatory effects.
Protectin D1: A lipid mediator derived from docosahexaenoic acid, involved in resolving inflammation and protecting tissues
This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool for scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C22H32O4 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(4Z,7R,8E,10E,12Z,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 |
Clé InChI |
HLHYXXBCQOUTGK-MUCARDRFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\CCC(=O)O)O)O |
SMILES canonique |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



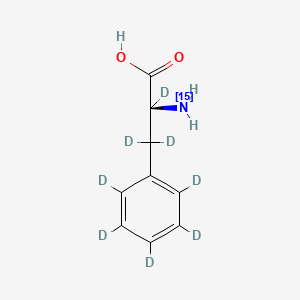
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


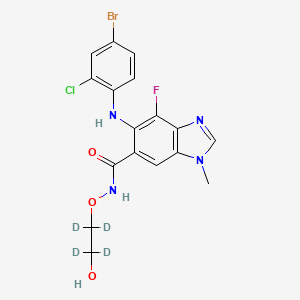
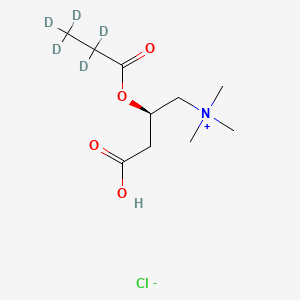
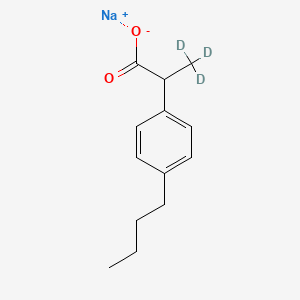
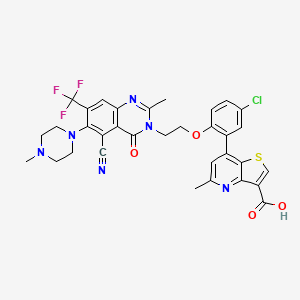
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
